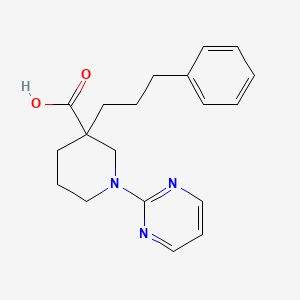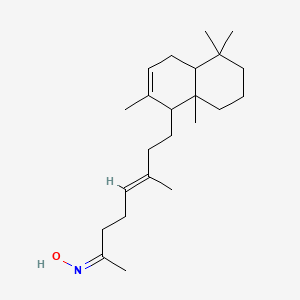
3-(3-phenylpropyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-phenylpropyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid, commonly known as PPAP, is a synthetic compound that has gained significant interest in the field of neuroscience research due to its potential to enhance cognitive function. PPAP was first synthesized in 1979 by a team of Japanese researchers, and since then, it has been extensively studied for its pharmacological properties.
作用机制
PPAP acts as a selective dopamine reuptake inhibitor, which means that it increases the concentration of dopamine in the brain by preventing its reuptake. Dopamine is a neurotransmitter that plays a critical role in reward, motivation, and motor control. By increasing the concentration of dopamine in the brain, PPAP may enhance cognitive function and improve mood.
Biochemical and Physiological Effects:
In animal studies, PPAP has been shown to increase locomotor activity, reduce anxiety, and improve memory. Additionally, PPAP has been shown to increase the expression of BDNF and activate the cAMP response element-binding protein (CREB), which is a transcription factor that plays a critical role in memory formation.
实验室实验的优点和局限性
One of the main advantages of PPAP is its ability to cross the blood-brain barrier, which means that it can directly affect the brain. Additionally, PPAP has a relatively low toxicity profile, which makes it a safe compound to use in research studies. However, one of the limitations of PPAP is its short half-life, which means that it needs to be administered frequently to maintain its effects.
未来方向
There are several potential future directions for PPAP research. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PPAP may have applications in the treatment of depression and other mood disorders. Further research is needed to fully understand the pharmacological properties of PPAP and its potential therapeutic uses.
合成方法
PPAP can be synthesized through a multi-step reaction involving the condensation of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone with 2-cyanopyrimidine, followed by reduction and carboxylation. The final product is obtained as a white crystalline solid, which is soluble in organic solvents such as methanol and chloroform.
科学研究应用
PPAP has been extensively studied for its potential to enhance cognitive function and improve memory. In animal studies, PPAP has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in learning and memory. Additionally, PPAP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
属性
IUPAC Name |
3-(3-phenylpropyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-17(24)19(10-4-9-16-7-2-1-3-8-16)11-5-14-22(15-19)18-20-12-6-13-21-18/h1-3,6-8,12-13H,4-5,9-11,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSOLBBEVZMJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)(CCCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5364283.png)

![N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine](/img/structure/B5364308.png)
![2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide](/img/structure/B5364316.png)
![3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5364323.png)
![3,5-dimethyl-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5364324.png)
![2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5364328.png)

![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol](/img/structure/B5364338.png)
![N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5364339.png)
![7-acetyl-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5364342.png)
![7-acetyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5364351.png)
![6-[2-(2,4-dichlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5364358.png)